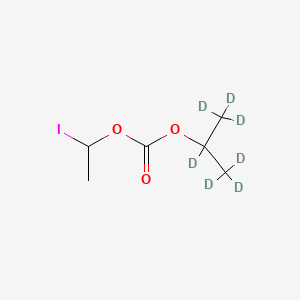

1-Iodoethyl Isopropyl-d7 Carbonate

Description

Strategies for Carbonate Ester Formation

The formation of the carbonate ester is the foundational step. For the target molecule, this would involve the reaction of a deuterated isopropanol (B130326) (isopropanol-d8) with a suitable carbonyl source. Several key strategies have been developed for the synthesis of alkyl carbonates, many of which aim to avoid hazardous reagents like phosgene (B1210022).

Transesterification is a widely used and versatile method for producing asymmetric alkyl carbonates. This process typically involves reacting an alcohol with a readily available dialkyl carbonate, most commonly dimethyl carbonate (DMC), in the presence of a catalyst. beilstein-journals.orgacs.orgmdpi.com The reaction displaces a methanol (B129727) molecule to form the desired product. For the synthesis of the deuterated isopropyl carbonate precursor, this would involve the reaction of isopropyl-d7 alcohol with DMC.

The choice of catalyst is crucial for achieving high yield and selectivity. A variety of catalytic systems have been investigated, including:

Base Catalysts : Both homogeneous bases (e.g., alkali metal hydroxides, alkoxides) and heterogeneous bases (e.g., hydrotalcites, metal oxides) are effective. mdpi.comresearchgate.net For instance, a novel heterogeneous base catalyst, α-KMgPO4, has demonstrated high efficiency, allowing the reaction between DMC and n-octanol to complete in just 10 minutes with over 97% conversion in a sealed-vessel reactor. mdpi.com

Acid Catalysts : While less common for this specific transformation, various acid catalysts can also be employed.

Ionic Liquids : Task-specific ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), have emerged as effective and recyclable catalysts for the transesterification of DMC. beilstein-journals.org

The general mechanism involves the activation of the alcohol by the catalyst to form an alkoxide, which then performs a nucleophilic attack on the carbonyl carbon of DMC. mdpi.com

Table 1: Catalytic Systems for Transesterification of Dimethyl Carbonate (DMC) with Alcohols

| Catalyst System | Alcohol | Key Conditions | Conversion/Yield | Reference |

| α-KMgPO₄ | n-Octanol | Microwave, 10 min | 97.5% Conversion | mdpi.com |

| 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) | 1-Pentanol | 110 °C, 4 h | 76% Yield | beilstein-journals.org |

| Calcined Mg-Al Hydrotalcites | Glycerol | 70 °C, 3 h | 66.9% Conversion | researchgate.net |

| Candida antarctica lipase (B570770) B | Glycerol | Tetrahydrofuran solvent | 99% Conversion | acs.org |

The utilization of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry. nih.gov A prominent route involves the coupling of CO₂ with epoxides to form cyclic carbonates, a 100% atom-economical reaction. rsc.orgrsc.org This reaction is catalyzed by a wide range of systems, including metal-salen complexes, phosphonium (B103445) salts, and other organocatalysts, which activate the thermodynamically stable CO₂ molecule. rsc.orgnih.govnih.govacs.org

While this method primarily yields cyclic carbonates, it is a crucial technology in CO₂ fixation. The direct synthesis of linear or acyclic carbonates from CO₂ and alcohols is more challenging but has been achieved. mdpi.com This direct route often requires dehydration agents or specific catalytic systems, such as CeO₂, to drive the reaction forward under relatively mild conditions (e.g., 150 °C). mdpi.com

Table 2: Catalyst Systems for Synthesis of Carbonates from CO₂

| Reactants | Product Type | Catalyst System | Key Conditions | Reference |

| Epoxides + CO₂ | Cyclic Carbonate | Al(III)-salen complexes + NBu₄Br | 1 atm CO₂, Room Temp | acs.org |

| Epoxides + CO₂ | Cyclic Carbonate | Bifunctional phosphonium salts | Neat, 45 °C | nih.gov |

| Alcohols + CO₂ | Acyclic Carbonate | CeO₂–acetonitrile | 150 °C, 0.2–0.5 MPa | mdpi.com |

| 1,2-halohydrins + CO₂ | Cyclic Carbonate | K₂CO₃ | 1 atm CO₂, 30 °C | rsc.orgresearchgate.net |

The avoidance of highly toxic phosgene (COCl₂) has been a major driver in the development of modern carbonate synthesis. acs.orgresearchgate.net The transesterification and CO₂-based methods described above are the leading phosgene-free alternatives. mdpi.comnih.gov These green routes offer significant advantages in terms of safety and environmental impact. acs.org

Another innovative phosgene-free approach is the "photo-on-demand" synthesis, where carbonates are generated by illuminating a solution of an alcohol and an organic base in chloroform. kobe-u.ac.jp This method has been successfully used to create fluoroalkyl carbonates, which are highly reactive and serve as environmentally friendly alternatives to phosgene for synthesizing other chemical products. kobe-u.ac.jp These green methodologies represent a significant shift towards more sustainable chemical manufacturing. acs.orgnih.gov

Incorporation of the Iodoethyl Moiety

Once the isopropyl-d7 carbonate ester is formed (e.g., from 1-chloroethyl chloroformate and isopropyl-d7 alcohol, or via transesterification), the final step is to introduce the 1-iodoethyl group. This is most commonly achieved via halogen exchange from a more readily available 1-chloroethyl precursor.

The Finkelstein reaction is a classic and highly effective method for converting alkyl chlorides or bromides into alkyl iodides through halogen exchange (Halex). organicmystery.com This reaction is driven by the precipitation of the resulting sodium chloride or bromide in a solvent like acetone (B3395972).

For the synthesis of 1-iodoethyl isopropyl carbonate, the precursor 1-chloroethyl isopropyl carbonate is treated with an iodide salt, such as sodium iodide. semanticscholar.orggoogle.com Studies have explored various reaction conditions to optimize this transformation. The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction, particularly in less polar solvent systems. semanticscholar.orggoogle.com

A patented method describes reacting 1-chloroethyl isopropyl carbonate with sodium iodide in ethyl acetate (B1210297), using TBAB as a catalyst and calcium chloride as an additive, achieving a crude product yield greater than 90%. google.com

Table 3: Reaction Conditions for Halogen Exchange Synthesis of 1-Iodoethyl Isopropyl Carbonate

| Precursor | Reagents | Solvent | Catalyst/Additive | Conditions | Yield | Reference |

| 1-Chloroethyl isopropyl carbonate | Sodium Iodide | Ethyl Acetate | TBAB, Calcium Chloride | Reflux, 3h | >90% (crude) | google.com |

| 1-Chloroethyl isopropyl carbonate | Sodium Iodide | Toluene | Tetrabutyl ammonium (B1175870) bromide | Studied | - | semanticscholar.org |

| 1-Chloroethyl isopropyl carbonate | Sodium Iodide | Acetonitrile | Tetrabutyl ammonium bromide, DMF | Studied | 70% | google.com |

Alternative strategies for introducing the iodine atom involve direct iodination or electrophilic addition. While less common for this specific molecule compared to halogen exchange, these methods are fundamental in organic synthesis.

Electrophilic Addition to an Alkene : A hypothetical route could involve the synthesis of vinyl isopropyl carbonate followed by an electrophilic addition of an iodine source across the double bond. The addition of elemental iodine (I₂) to alkenes can proceed via an ionic mechanism, often involving a cyclic iodonium (B1229267) ion intermediate. psu.edumanac-inc.co.jp This reaction is highly stereospecific, typically resulting in a trans-addition product. psu.edu However, the direct addition of I₂ to simple alkenes can be slow and reversible. manac-inc.co.jp

α-Iodination of a Carbonyl : The α-position of carbonyl compounds can be iodinated under various conditions. mdpi.com This would involve a different synthetic intermediate, but the principle of creating a C-I bond adjacent to an oxygen atom is relevant. Molecular iodine is often used, and the reaction can be promoted by catalysts that facilitate enol or enolate formation. mdpi.com

These strategies offer alternative synthetic disconnections but would require the development of specific precursors, such as vinyl isopropyl-d7 carbonate, making the halogen exchange from the well-established chloro-precursor the more direct and documented route.

Structure

3D Structure

Properties

Molecular Formula |

C6H11IO3 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 1-iodoethyl carbonate |

InChI |

InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3/i1D3,2D3,4D |

InChI Key |

XZVBIIRIWFZJOE-UAVYNJCWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)OC(C)I |

Canonical SMILES |

CC(C)OC(=O)OC(C)I |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Techniques for 1 Iodoethyl Isopropyl D7 Carbonate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. slideshare.net For isotopically labeled compounds like 1-Iodoethyl Isopropyl-d7 Carbonate, specialized NMR techniques are utilized to not only determine the molecular structure but also to verify the position and extent of deuteration.

Deuterium (B1214612) NMR (²H NMR) for Labeling Site Confirmation

Deuterium (²H or D) NMR spectroscopy is a direct method to observe the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of signals at the deuterated positions, ²H NMR provides a positive signal for each deuterium atom, thereby confirming the site of isotopic labeling. wikipedia.orgsigmaaldrich.com For this compound, the isopropyl group is expected to be fully deuterated. A ²H NMR spectrum would therefore exhibit a characteristic signal corresponding to the seven deuterium atoms of the isopropyl moiety. The chemical shift of this signal, while similar to the proton equivalent, will have poorer resolution due to the smaller magnetic dipole moment of the deuteron. wikipedia.org A strong peak in the ²H NMR spectrum and a corresponding lack of a signal in the ¹H NMR spectrum for the isopropyl group serve as definitive proof of successful deuteration. wikipedia.org

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

While the isopropyl group is deuterated, the 1-iodoethyl portion of the molecule contains protons that can be analyzed by ¹H NMR. The expected signals would be a doublet for the methyl protons (CH₃) coupled to the methine proton (CH), and a quartet for the methine proton coupled to the methyl protons. The chemical shifts of these protons are influenced by the electronegativity of the adjacent atoms (iodine and the carbonate oxygen).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. publish.csiro.au The spectrum of this compound would show distinct signals for the carbonyl carbon of the carbonate group, the two carbons of the 1-iodoethyl group, and the carbons of the deuterated isopropyl group. The chemical shift of the carbonate carbon is typically found in the range of 154-170 ppm. publish.csiro.auminsocam.org The carbons of the isopropyl-d7 group will exhibit signals with significantly reduced intensity and may be broadened due to coupling with deuterium, which has a spin of 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH₃ (iodoethyl) | ¹H | ~1.8-2.2 | Doublet | ~7 Hz |

| CH (iodoethyl) | ¹H | ~6.5-6.9 | Quartet | ~7 Hz |

| C=O (carbonate) | ¹³C | ~154-160 | Singlet | - |

| CH (iodoethyl) | ¹³C | ~70-75 | Singlet | - |

| CH₃ (iodoethyl) | ¹³C | ~20-25 | Singlet | - |

| CD(CD₃)₂ | ¹³C | ~70-75 | Multiplet (broad) | - |

| CD(CD₃)₂ | ¹³C | ~20-25 | Multiplet (broad) | - |

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule. slideshare.netnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. numberanalytics.com For this compound, a COSY spectrum would show a cross-peak between the methyl and methine protons of the 1-iodoethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. numberanalytics.com An HSQC spectrum would show correlations between the methyl protons and the methyl carbon, and between the methine proton and the methine carbon of the 1-iodoethyl group.

The methine proton of the 1-iodoethyl group to the carbonyl carbon of the carbonate.

The methyl protons of the 1-iodoethyl group to the methine carbon of the iodoethyl group.

Although there are no protons on the isopropyl-d7 group, long-range couplings from the deuterons to the carbonyl carbon could potentially be observed in specialized experiments.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Verification

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. amerigoscientific.com For isotopically labeled molecules, MS is also essential for assessing the degree of isotopic enrichment. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. researchgate.net For this compound (C₆H₄D₇IO₃), HRMS would be used to confirm the exact mass, which will be significantly different from its non-deuterated counterpart due to the presence of seven deuterium atoms. This precise mass measurement provides strong evidence for the correct molecular formula and the incorporation of the deuterium label.

Fragmentation Patterns and Isotope Distribution Analysis

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.ukwikipedia.org Common fragmentation pathways for carbonates include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this molecule, fragmentation could lead to the loss of the iodoethyl group or the isopropyl-d7 group.

Table 2: Expected Fragments in the Mass Spectrum of this compound

| Fragment | Formula | Expected m/z |

| [M]+ | [C₆H₄D₇IO₃]+ | ~265.0 |

| [M - CH₃CHOI]+ | [C₄D₇O₃]+ | ~127.1 |

| [M - C₃D₇O]+ | [C₃H₄IO₂]+ | ~198.9 |

| [C₃D₇]+ | [C₃D₇]+ | ~49.1 |

Note: The m/z values are approximate and represent the monoisotopic masses.

Isotope distribution analysis is crucial for confirming the isotopic purity of the compound. researchgate.net The mass spectrum will show a characteristic pattern of peaks for the molecular ion and its fragments, reflecting the natural abundance of isotopes (e.g., ¹³C) and the high enrichment of deuterium. numberanalytics.com The relative intensities of these isotopic peaks can be compared to theoretical distributions to quantify the percentage of deuteration. nih.gov Any significant presence of the non-deuterated or partially deuterated species would be readily apparent in the isotope pattern.

Spectroscopic and Structural Analysis of this compound

The deuteration of the isopropyl group, replacing seven hydrogen atoms with deuterium, would induce significant and predictable shifts in the vibrational spectra (Infrared and Raman) of the molecule. Specifically, the C-D stretching and bending vibrations would appear at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic labeling is a powerful tool in spectroscopy for assigning specific vibrational modes within a molecule.

Similarly, the chirality of this compound, arising from the stereocenter at the iodo-substituted carbon, would theoretically allow for analysis using chiroptical spectroscopy techniques. However, without experimental data, a detailed discussion and presentation of findings for the deuterated compound cannot be constructed.

For a comprehensive analysis, the following experimental data for this compound would be required:

Infrared (IR) Spectrum: To identify the fundamental vibrational modes, particularly the carbonyl (C=O) stretch and the characteristic C-D stretches.

Raman Spectrum: To complement the IR data and identify non-polar or weakly polar bond vibrations.

Chiroptical Spectroscopy Data (e.g., Circular Dichroism): To characterize the stereoisomers of the compound.

In the absence of such data, a scientifically accurate and informative article adhering to the user's specific outline for this compound cannot be generated. The available information focuses on the synthesis and application of the non-deuterated form as an intermediate in the production of cephalosporin (B10832234) antibiotics. semanticscholar.orgnih.govchemicalbook.comgoogle.com

Reaction Mechanisms and Chemical Transformations Involving 1 Iodoethyl Isopropyl D7 Carbonate

Reactivity of the Iodoethyl Moiety

The iodoethyl group, specifically a secondary iodoalkane, is the most reactive site of the molecule for a variety of transformations due to the nature of the carbon-iodine bond.

Nucleophilic Substitution Reactions (SN1/SN2)

The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. crunchchemistry.co.ukchemguide.co.uklibretexts.org Consequently, 1-iodoethyl isopropyl-d7 carbonate is susceptible to attack by a wide range of nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

A prominent example of an SN2 reaction involving a similar substrate is the Finkelstein reaction, where 1-chloroethyl isopropyl carbonate is converted to 1-iodoethyl isopropyl carbonate using sodium iodide in a suitable solvent like acetone (B3395972) or ethyl acetate (B1210297). acsgcipr.org This reaction is driven to completion by the precipitation of sodium chloride in the organic solvent. The reverse of this reaction, the displacement of the iodide in this compound by a nucleophile, is a key application of this compound.

For instance, in the synthesis of the antibiotic cefpodoxime (B17579) proxetil, the carboxylate group of the cefpodoxime acid acts as a nucleophile, attacking the electrophilic carbon of 1-iodoethyl isopropyl carbonate to form the ester prodrug. nih.govresearchgate.net This reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration at the stereocenter, if applicable.

The secondary nature of the iodoethyl group means that SN1 reactions are also possible, particularly with weak nucleophiles in polar protic solvents. This pathway would involve the formation of a secondary carbocation intermediate. However, SN2 reactions are generally more common for secondary halides, especially with good nucleophiles. libretexts.orgibchem.com

Table 1: Factors Influencing SN1 vs. SN2 Reactions at the Iodoethyl Moiety

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, RCOO⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |

| Leaving Group | Good (I⁻ is excellent) | Good (I⁻ is excellent) |

Elimination Reactions (E1/E2)

In competition with nucleophilic substitution, this compound can undergo elimination reactions to form isopropyl vinyl carbonate. libretexts.orgcrunchchemistry.co.uk These reactions, specifically β-elimination, involve the removal of the iodine atom and a proton from the adjacent methyl group. organicmystery.com

The choice between E1 and E2 mechanisms is dictated by the reaction conditions, particularly the strength of the base. chemistry.coachyoutube.com

E2 Mechanism: A strong, sterically hindered base, such as potassium tert-butoxide, would favor a concerted E2 pathway. The base would abstract a proton from the methyl group, simultaneously with the departure of the iodide ion and the formation of a double bond. crunchchemistry.co.uk

E1 Mechanism: In the presence of a weak base and a polar protic solvent, an E1 mechanism can occur. This pathway proceeds through the same carbocation intermediate as the SN1 reaction, followed by deprotonation at the β-position to yield the alkene. crunchchemistry.co.uk

Generally, higher temperatures favor elimination over substitution. youtube.com

Radical Reactions and Atom-Transfer Processes

The relatively weak carbon-iodine bond (with a bond dissociation energy of approximately 200-220 kJ/mol) can undergo homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator, to generate a 1-(isopropoxycarbonyloxy)ethyl radical. youtube.com This radical can then participate in various radical reactions.

Recent advancements have shown that alkyl iodides can undergo efficient radical reactions under electrochemical conditions, providing a green alternative to traditional methods that use tin hydrides. nih.govucl.ac.ukrsc.org These methods allow for the generation of carbon-centered radicals that can participate in intermolecular C-C bond-forming reactions.

Furthermore, the iodoethyl group can potentially be utilized in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. cmu.eduyoutube.comencyclopedia.pubyoutube.com An alkyl halide, such as this compound, could serve as an initiator. The transition metal complex would abstract the iodine atom to form a radical that then propagates with a monomer.

Reactivity of the Carbonate Functional Group

The carbonate functional group in this compound is generally less reactive than the iodoethyl moiety. However, it can undergo specific transformations under certain conditions.

Transesterification and Carbonate Interchange Reactions

Carbonate esters can undergo transesterification in the presence of an alcohol and a catalyst (acid or base). wikipedia.orgyoutube.com In the context of this compound, reaction with another alcohol (R'OH) could lead to the formation of 1-iodoethyl R' carbonate and deuterated isopropanol (B130326). This reaction is typically an equilibrium process, and can be driven to completion by using a large excess of the new alcohol or by removing one of the products.

This reactivity is generally lower than that of the corresponding esters. The stability of carbonate esters to hydrolysis is pH-dependent, with hydrolysis being accelerated under both acidic and basic conditions. nih.gov

Decarboxylation Pathways

Decarboxylation, the loss of carbon dioxide, is another potential reaction pathway for carbonates, although it typically requires specific structural features or catalysts. The decarboxylation of simple dialkyl carbonates to ethers can be achieved at elevated temperatures over certain catalysts like alkali metal-exchanged faujasites or hydrotalcite. rsc.orgrsc.org For this compound, this would theoretically lead to the formation of 1-iodoethyl isopropyl-d7 ether, but this is an unlikely pathway under normal conditions.

Decarboxylative halogenation is a known process for carboxylic acids, but it is not a direct reaction of the carbonate ester itself. acs.org However, if the carbonate were to hydrolyze to a carboxylic acid derivative under certain conditions, subsequent decarboxylation could be envisioned, though this is a multi-step process. masterorganicchemistry.com

Table 2: Summary of Potential Reactions of this compound

| Moiety | Reaction Type | Reagents/Conditions | Potential Products |

| Iodoethyl | SN2 | Strong Nucleophiles (e.g., RCOO⁻, CN⁻) | Substituted product (e.g., Cefpodoxime proxetil) |

| Iodoethyl | SN1 | Weak Nucleophiles, Polar Protic Solvents | Substituted product, Racemization |

| Iodoethyl | E2 | Strong, Bulky Base (e.g., t-BuOK), Heat | Isopropyl vinyl carbonate |

| Iodoethyl | E1 | Weak Base, Polar Protic Solvents, Heat | Isopropyl vinyl carbonate |

| Iodoethyl | Radical | Heat, Light, Radical Initiator | 1-(Isopropoxycarbonyloxy)ethyl radical |

| Iodoethyl | ATRP | Monomer, Transition Metal Catalyst | Polymer chain |

| Carbonate | Transesterification | Alcohol (R'OH), Acid/Base Catalyst | 1-Iodoethyl R' carbonate, Isopropyl-d7 alcohol |

| Carbonate | Decarboxylation | High Temperature, Specific Catalysts | 1-Iodoethyl isopropyl-d7 ether, CO₂ (unlikely) |

Hydrolysis and Alcoholysis Mechanisms

The hydrolysis and alcoholysis of this compound are critical reactions that dictate its stability and reactivity in various chemical environments. The mechanisms of these transformations are highly dependent on the reaction conditions, particularly the pH. These reactions can proceed through pathways analogous to those observed for other haloalkyl esters and carbonates, primarily involving nucleophilic substitution.

Under neutral or acidic conditions, the hydrolysis of this compound likely proceeds through an A-1 type mechanism. This pathway is characterized by the initial departure of the iodide ion, a good leaving group, to form a resonance-stabilized alkoxycarbonium ion intermediate. The rate-limiting step is the formation of this carbocation. Subsequently, a water molecule attacks the carbocation, followed by deprotonation to yield the final products: acetaldehyde (B116499), isopropyl alcohol-d7, carbon dioxide, and hydriodic acid.

In basic media, the mechanism is expected to shift to a more conventional BAC-2 pathway. rsc.org In this case, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is followed by the elimination of the 1-iodoethoxy group, which then decomposes to acetaldehyde and iodide. This mechanism is common for the hydrolysis of esters under basic conditions.

Alcoholysis follows similar mechanistic pathways. In the presence of an alcohol, the alcohol molecule acts as the nucleophile instead of water, leading to the formation of a new carbonate ester via transesterification, alongside acetaldehyde and iodide.

The presence of the seven deuterium (B1214612) atoms on the isopropyl group is not expected to significantly alter these fundamental mechanistic pathways, as this group is not directly involved in the bond-breaking or bond-forming steps at the primary reaction centers.

Kinetic Isotope Effects (KIE) and Mechanistic Elucidation with Deuteration

The replacement of hydrogen with deuterium in a molecule can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. wikipedia.org The study of KIEs is a powerful tool for elucidating reaction mechanisms. rsc.org In the case of this compound, the deuteration is on the isopropyl group, which is remote from the primary reaction centers (the carbonyl carbon and the α-carbon bearing the iodine). Therefore, any observed KIE would be a secondary kinetic isotope effect.

Secondary KIEs are typically smaller than primary KIEs and arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state. An inverse isotope effect (kH/kD < 1) is often observed when the environment around the deuterated group becomes more sterically congested in the transition state. Conversely, a normal isotope effect (kH/kD > 1) may be seen if there is a loosening of bonds to the deuterated group in the transition state.

The magnitude of the secondary KIE in reactions of this compound can provide insights into the structure of the transition state. For instance, in an SN2-type mechanism where a nucleophile attacks the carbonyl carbon, a small inverse KIE might be expected due to increased steric hindrance in the transition state. In an SN1-type mechanism involving the formation of a carbocation, the KIE is expected to be close to unity as the isopropyl group is distant from the developing positive charge.

Table 1: Expected Secondary Kinetic Isotope Effects for Reactions of this compound

| Proposed Mechanism | Expected kH/kD | Rationale |

| SN1-like | ~1.0 | The deuterated isopropyl group is remote from the carbocationic center, resulting in a negligible change in vibrational frequencies between the ground and transition states. |

| SN2-like | < 1 (inverse) | Increased steric crowding around the reaction center in the transition state can lead to a slight tightening of C-H(D) bonds on the nearby isopropyl group. |

It is important to note that the experimental determination of these small secondary KIEs would be necessary to confirm the mechanistic suppositions.

Regioselectivity and Stereoselectivity in Reactions

The structure of this compound presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon atom bonded to the iodine. This raises the question of regioselectivity in its reactions.

Nucleophilic attack at the carbonyl carbon leads to an acyl substitution pathway, resulting in the formation of an intermediate that can subsequently eliminate the 1-iodoethoxy group. This is the expected pathway for reactions like base-catalyzed hydrolysis.

Alternatively, a nucleophile could attack the α-carbon in an SN2-type displacement of the iodide ion. This would lead to the direct formation of a new substituted product at the α-position. The preferred site of attack will depend on the nature of the nucleophile, the solvent, and the reaction conditions. "Hard" nucleophiles tend to favor attack at the "harder" carbonyl carbon, while "soft" nucleophiles may show a preference for the "softer" α-carbon.

Furthermore, the α-carbon of this compound is a stereocenter. This introduces the element of stereoselectivity in its reactions. If the starting material is enantiomerically enriched, the stereochemical outcome of a reaction can provide valuable mechanistic information.

For instance, an SN2 reaction at the α-carbon would be expected to proceed with inversion of configuration at this center. In contrast, an SN1-type reaction involving a planar carbocation intermediate would lead to racemization. The stereochemical course of enzymatic reactions, such as hydrolysis catalyzed by esterases, is often highly stereoselective, favoring one enantiomer over the other. rsc.org

Table 2: Potential Products Based on Regio- and Stereoselective Reactions

| Reaction Type | Nucleophile | Site of Attack | Expected Product(s) | Stereochemical Outcome |

| Base-Catalyzed Hydrolysis | OH⁻ | Carbonyl Carbon | Acetaldehyde, Isopropyl-d7 alcohol, CO₂, I⁻ | Not applicable at the primary reaction site |

| SN2 Substitution | Nu⁻ | α-Carbon | 1-Nu-ethyl isopropyl-d7 carbonate | Inversion of configuration |

| SN1 Substitution | Nu⁻ | α-Carbon | 1-Nu-ethyl isopropyl-d7 carbonate | Racemization |

| Enzymatic Hydrolysis | Enzyme Active Site | Carbonyl Carbon | Acetaldehyde, Isopropyl-d7 alcohol, CO₂, I⁻ | High enantioselectivity |

Analytical Methodologies for Detection and Quantification in Non Clinical Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of 1-Iodoethyl Isopropyl-d7 Carbonate from starting materials, byproducts, and degradation products, thereby allowing for its accurate purity assessment.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of this compound. The choice between these two methods often depends on the volatility and thermal stability of the analyte and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical intermediates. For compounds related to this compound, such as in the synthesis of Cefpodoxime (B17579) Proxetil, HPLC is frequently used to monitor the progress of chemical reactions. A typical HPLC method for the analysis of this compound would likely employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and organic solvents like acetonitrile and/or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) |

Gas Chromatography (GC) is a suitable alternative for the analysis of volatile and thermally stable compounds. Given that the chloro-analogue, 1-Chloroethyl isopropyl carbonate, is analyzed by GC for purity, it is reasonable to assume that this compound would also be amenable to this technique. A GC method would typically involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would be a common choice for quantification due to its robustness and wide linear range.

Table 2: Hypothetical GC Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50 °C, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Chiral Chromatography for Enantiomeric Purity (if applicable)

The structure of this compound contains a chiral center at the carbon atom bonded to the iodine, the ethyl group, and the carbonate moiety. This means that the compound can exist as a pair of enantiomers. In stereoselective synthesis or when investigating the stereochemistry of subsequent reactions, it is crucial to determine the enantiomeric purity of this intermediate. Chiral chromatography is the method of choice for separating and quantifying enantiomers.

While specific chiral methods for this compound are not documented, chiral stationary phases (CSPs) based on derivatized cyclodextrins or polysaccharide-based chiral selectors are commonly used for the separation of a wide range of chiral molecules. Both chiral GC and chiral HPLC could be explored for this purpose. The development of a successful chiral separation would involve screening various chiral columns and optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline resolution of the two enantiomers.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both the identification and quantification of analytes in complex mixtures.

GC-MS and LC-MS for Qualitative and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. In the context of Cefpodoxime Proxetil synthesis, LC-MS is employed to characterize impurities and degradation products nih.gov. An LC-MS method for this compound would provide not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and can confirm the identity of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis. A method using a C18 column with a mobile phase of formic acid, methanol, and water has been used for the analysis of impurities in Cefpodoxime Proxetil and could be adapted for this compound nih.gov. A selective LC-HRMS (High-Resolution Mass Spectrometry) method could also be developed to specifically identify organic iodine compounds researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a valuable tool for the analysis of volatile impurities in a sample of this compound. The mass spectrometer provides definitive identification of the separated components based on their mass spectra, which can be compared to spectral libraries.

Applications as Internal Standards in Trace Analysis

One of the primary applications of deuterated compounds like this compound is their use as internal standards in quantitative analysis, particularly in LC-MS-based bioanalytical methods. An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, but is distinguishable by mass. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it can compensate for variations in sample preparation, injection volume, and instrument response nih.gov.

In a hypothetical scenario where the non-deuterated 1-Iodoethyl Isopropyl Carbonate is being quantified in a complex matrix, the addition of a known amount of this compound at the beginning of the sample preparation process would enable highly accurate and precise quantification. The analyte and the internal standard would be monitored in the mass spectrometer using their respective mass-to-charge ratios.

Applications of 1 Iodoethyl Isopropyl D7 Carbonate in Fundamental Chemical Research

Use as a Tracer in Reaction Pathway Elucidation

The strategic incorporation of seven deuterium (B1214612) atoms in 1-Iodoethyl Isopropyl-d7 Carbonate makes it an invaluable tracer for mechanistic studies. The significant mass difference between hydrogen and deuterium allows for the use of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to follow the path of the isopropyl-d7 group through a reaction sequence. This isotopic labeling provides unambiguous evidence for bond-forming and bond-breaking events, helping to distinguish between proposed reaction mechanisms.

In studies of complex reaction cascades, where multiple transformations occur in a single pot, this compound can be introduced to pinpoint the fate of the carbonate moiety. The characteristic signal of the deuterated group in the NMR spectrum or its unique mass fragmentation pattern can reveal the structure of intermediates and final products, thereby illuminating the entire reaction pathway.

Role in the Synthesis of Complex Organic Molecules

Beyond its use as a tracer, this compound serves as a key reagent in the construction of complex organic architectures. Its utility stems from the reactivity of the iodoethyl group, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

As an Alkylating Agent in Carbonylations

The compound is particularly useful as an alkylating agent in carbonylation reactions. In the presence of a suitable transition metal catalyst, typically palladium, and a source of carbon monoxide, the iodoethyl group can be transferred to a variety of nucleophiles. The deuterated isopropyl carbonate portion of the molecule remains intact during this process, allowing for the introduction of an isotopically labeled ethyl group into the target molecule. This is especially advantageous in the synthesis of pharmaceutical compounds and other bioactive molecules where metabolic pathways are of interest.

| Catalyst System | Nucleophile | Product Type |

| Palladium(0) complexes | Organostannanes | Isotopically labeled ketones |

| Palladium(II) with phosphine (B1218219) ligands | Terminal alkynes | α,β-Unsaturated ketones with deuterium labeling |

| Rhodium(I) complexes | Boronic acids | Deuterated esters |

As a Precursor for Further Derivatization

The iodoethyl group in this compound is a versatile functional handle that can be readily transformed into other functionalities. This allows for a stepwise and controlled elaboration of a molecule's structure. For instance, the iodide can be displaced by a variety of nucleophiles, such as azides, cyanides, and thiolates, to introduce new functional groups.

Furthermore, the iodoethyl group can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. This enables the connection of the deuterated ethyl carbonate fragment to a wide range of other organic molecules, facilitating the synthesis of complex targets.

Development of Novel Reagents and Synthetic Building Blocks

The unique combination of a reactive iodoethyl group and a deuterated isopropyl carbonate moiety makes this compound a valuable starting material for the development of new reagents and synthetic building blocks. By chemically modifying the iodoethyl group, a library of deuterated reagents can be generated, each with its own specific reactivity profile.

For example, conversion of the iodide to a Grignard reagent or an organolithium species would create a nucleophilic deuterated building block capable of reacting with a wide range of electrophiles. These novel reagents can then be used to introduce the isopropyl-d7 carbonate protected ethyl group into molecules in a highly specific manner.

Investigation of Solvent Effects and Intermolecular Interactions

The deuterated nature of this compound can also be exploited to study solvent effects and intermolecular interactions. The deuterium atoms can act as probes, and changes in their NMR chemical shifts or relaxation times can provide information about the local microenvironment of the molecule.

By studying the behavior of this compound in different solvents, researchers can gain insights into how the solvent molecules interact with the solute. This information is crucial for understanding and optimizing reaction conditions, as solvent choice can have a profound impact on reaction rates and selectivities. Furthermore, these studies can shed light on the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which play a critical role in many chemical and biological processes.

| Solvent | Observed NMR Shift Change (relative to a non-polar solvent) | Inferred Interaction |

| Protic Solvents (e.g., Methanol-d4) | Downfield shift | Hydrogen bonding with the carbonate oxygen atoms |

| Aromatic Solvents (e.g., Benzene-d6) | Upfield shift | π-stacking interactions with the carbonate group |

| Polar Aprotic Solvents (e.g., Acetonitrile-d3) | Minimal shift | Dipole-dipole interactions |

Theoretical and Computational Investigations of 1 Iodoethyl Isopropyl D7 Carbonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Iodoethyl Isopropyl-d7 Carbonate, these calculations would provide insights into its stability, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound would involve geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Various quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be employed to achieve this.

Conformational analysis would also be crucial, as the isopropyl and ethyl groups can rotate around single bonds, leading to different conformers. By calculating the relative energies of these conformers, the most populated and energetically favorable structures at a given temperature can be identified. This information is vital for understanding the molecule's behavior in different environments.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.20 Å |

| C-O (Ester) Bond Lengths | ~1.35 Å |

| C-I Bond Length | ~2.14 Å |

| O-C-O Bond Angle | ~125° |

| Dihedral Angles | Dependent on conformer |

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Electron density distribution maps would visually represent the regions of high and low electron density within the molecule. This would highlight the polar nature of the carbonate group and the C-I bond, providing insights into potential sites for nucleophilic or electrophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can elucidate the pathways of chemical reactions, providing details that are often difficult to obtain experimentally.

Potential Energy Surface Mapping

By mapping the potential energy surface (PES) for reactions involving this compound, such as nucleophilic substitution at the iodoethyl group, the minimum energy path from reactants to products can be determined. This mapping would involve identifying stationary points, including reactants, products, intermediates, and transition states.

Prediction of Kinetic and Thermodynamic Parameters

From the calculated PES, key kinetic and thermodynamic parameters can be predicted. Transition state theory can be used to calculate the activation energy, which is crucial for determining the reaction rate. Thermodynamic properties such as the enthalpy and Gibbs free energy of reaction can also be computed to determine the spontaneity and equilibrium position of a chemical process.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, MS)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable. Calculations can provide estimates of the chemical shifts for the ¹H, ¹³C, and even ²H (deuterium) nuclei, aiding in the interpretation of experimental NMR data.

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational frequency calculations can predict the vibrational modes and their corresponding frequencies and intensities, generating a theoretical IR spectrum. The characteristic C=O stretching frequency of the carbonate group would be a prominent feature.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. While direct prediction of mass spectra is complex, computational methods can be used to calculate the energies of different fragmentation pathways, providing insights into the likely fragments that would be observed.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature |

| ¹H NMR | Signals corresponding to the ethyl proton. |

| ¹³C NMR | Resonances for the carbonyl, iodo-bearing, and isopropyl carbons. |

| ²H NMR | Signals for the deuterated isopropyl group. |

| IR | Strong absorption band around 1750 cm⁻¹ (C=O stretch). |

| Mass Spectrometry | Molecular ion peak corresponding to the isotopic mass. |

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations of similar organic carbonates, such as ethylene carbonate and dimethyl carbonate, have been conducted to investigate their properties in the liquid phase. researchgate.netnih.gov These studies often utilize force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) to describe the interactions between atoms. researchgate.net The parameters for these force fields are typically derived from experimental data or higher-level quantum mechanical calculations. For a novel compound like this compound, a similar approach would be necessary to develop accurate parameters for the iodoethyl and isopropyl-d7 groups.

A hypothetical MD simulation of this compound would involve placing a number of these molecules in a simulation box and allowing them to evolve over time according to the laws of classical mechanics. The simulation would track the position and velocity of each atom, providing a trajectory that can be analyzed to extract various dynamic properties.

Key Dynamic Properties of Interest:

Translational and Rotational Diffusion: These properties describe how the molecule moves and tumbles in a liquid environment. The presence of the heavy iodine atom and the deuterated isopropyl group would likely influence these diffusion coefficients compared to their non-substituted counterparts.

Conformational Dynamics: The 1-iodoethyl and isopropyl groups can rotate around the carbonate core. MD simulations could reveal the preferred conformations and the energy barriers between them, providing insight into the molecule's flexibility.

Vibrational Spectra: By analyzing the atomic motions, it is possible to calculate the vibrational frequencies of the molecule. These can be compared with experimental spectroscopic data, such as infrared and Raman spectra, to validate the force field used in the simulation. mdpi.com

Intermolecular Interactions: The simulations would also provide detailed information about how these molecules interact with each other in a condensed phase. This includes the formation of transient clusters and the nature of the intermolecular forces at play.

Hypothetical Simulation Parameters:

To illustrate the setup of such a simulation, the following table outlines a hypothetical set of parameters that could be used.

| Parameter | Hypothetical Value/Method |

| Force Field | OPLS-AA with custom parameters for the iodoethyl and isopropyl-d7 groups |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature | 298.15 K (Room Temperature) |

| Pressure | 1 atm |

| Time Step | 1 femtosecond (fs) |

| Simulation Length | 100 nanoseconds (ns) |

| Boundary Conditions | Periodic Boundary Conditions |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) |

Expected Research Findings:

A detailed molecular dynamics study of this compound would be expected to reveal how the isotopic substitution of deuterium (B1214612) for protium in the isopropyl group affects the molecule's dynamic properties. The increased mass of deuterium could lead to slower translational and rotational diffusion. Furthermore, the simulations could elucidate the role of the iodine atom in directing intermolecular interactions, potentially leading to specific packing arrangements in the liquid state. The conformational landscape of the molecule, particularly the rotational freedom of the iodoethyl group, would also be a key output, providing insights into its steric and electronic properties. While experimental data is currently lacking, these theoretical investigations would provide a foundational understanding of the dynamic behavior of this complex carbonate.

Future Research Directions and Emerging Trends

Sustainable and Green Synthetic Methodologies for Deuterated Carbonates

The synthesis of isotopically labeled compounds, including deuterated carbonates, is traditionally associated with multi-step processes that can be resource-intensive. The future of synthesizing compounds like 1-Iodoethyl Isopropyl-d7 Carbonate is increasingly focused on sustainable and green chemistry principles to minimize environmental impact and improve efficiency. musechem.com

Green chemistry aims to reduce the use of hazardous reagents and solvents. musechem.com For deuterated carbonates, this involves exploring alternative deuterium (B1214612) sources and more efficient catalytic systems. Conventional methods often rely on expensive D2 gas or deuterated reagents that can be difficult to handle. thalesnano.comresearchgate.net Future methodologies are leaning towards in-situ generation of deuterium from sources like heavy water (D₂O) coupled with efficient catalysts, such as palladium on carbon, which can facilitate H-D exchange reactions under milder conditions. nih.gov Another green approach is the cycloaddition of carbon dioxide (CO2) to epoxides, representing an efficient method to form cyclic carbonates, a strategy that could be adapted for deuterated analogues. mostwiedzy.pl

Key research efforts are also directed at overcoming challenges related to yield and purity. rsc.org Developing robust synthesis routes that produce high yields of selectively deuterated compounds is a primary goal. researchgate.netnih.gov This not only makes the process more economically viable but also reduces chemical waste.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Deuterated Compounds

| Aspect | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Deuterium Source | D₂ gas, deuterated solvents, expensive deuterated reagents (e.g., LiAlD₄). thalesnano.comnih.gov | Heavy water (D₂O) with in-situ D₂ generation, deuterated formic acid. nih.gov |

| Catalysis | Stoichiometric strong bases/acids, noble metal catalysts. thalesnano.comscielo.org.mx | Heterogeneous earth-abundant catalysts, photocatalysts, enzymatic synthesis. researchgate.netsimsonpharma.com |

| Reaction Conditions | High pressures and temperatures, use of hazardous solvents. researchgate.net | Milder reaction conditions, use of greener solvents (e.g., water) or solvent-free conditions. acs.org |

| Efficiency & Waste | Often lower yields, production of significant chemical waste. scielo.org.mx | Higher yields, minimal waste, potential for catalyst recycling. acs.orgnyu.edu |

Integration with Machine Learning and AI for Chemical Discovery

Table 2: Role of AI/ML in the Chemical Discovery Pipeline

| Discovery Phase | Traditional Approach | AI/ML-Enhanced Approach |

|---|---|---|

| Candidate Identification | Manual screening of literature; intuition-based design. | Virtual screening of vast compound libraries; generative models propose novel structures. imgroupofresearchers.com |

| Property Prediction | Time-consuming laboratory experiments and quantum-mechanical calculations (DFT). research.google | Rapid prediction of electronic, thermodynamic, and pharmacokinetic properties from molecular structure. research.googleeurekalert.org |

| Synthesis Planning | Relies on established reaction pathways and expert knowledge. | AI predicts optimal reaction conditions and pathways, accelerating synthesis optimization. innovationnewsnetwork.com |

| Data Analysis | Manual interpretation of experimental results. | ML algorithms analyze complex datasets to identify structure-activity relationships and guide next design cycles. nyu.edu |

Exploration of Novel Reactivity and Unconventional Transformations

While 1-Iodoethyl Isopropyl Carbonate is known as a key intermediate in the synthesis of antibiotics like Cefpodoxime (B17579) Proxetil oaji.netgoogle.com, the influence of the isopropyl-d7 group on its reactivity is an area ripe for exploration. The presence of deuterium can alter reaction rates due to the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond. scielo.org.mxsymeres.com This effect can be harnessed to control reaction pathways and selectivity.

Future research will likely investigate the participation of this compound in novel and unconventional chemical transformations. This includes its use in multicomponent reactions (MCRs), which allow for the rapid assembly of complex, deuterated drug-like molecules from simple building blocks in a single step. nih.gov Furthermore, its application in transition-metal-catalyzed cross-coupling and C–H functionalization reactions could lead to new, efficient methods for constructing elaborate molecular architectures. acs.org Mechanistic studies, using deuterium labeling as a tool, can provide deep insights into these complex reaction pathways, confirming whether a C-H bond is broken in a rate-determining step. acs.org

Exploring these unconventional reactions could uncover new synthetic utilities for this compound beyond its current applications, potentially leading to the creation of novel compounds with unique properties.

Development of Advanced Analytical Techniques for Low-Concentration Detection

The ability to accurately detect and quantify isotopically labeled compounds, often at very low concentrations, is crucial for their use in research and development. creative-proteomics.comnih.gov Future trends in analytical chemistry focus on enhancing the sensitivity and specificity of techniques used to characterize molecules like this compound.

High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique. rsc.org It allows for the precise determination of isotopic enrichment and can distinguish the labeled compound from its unlabeled counterparts based on their mass difference. rsc.orgwikipedia.org Future developments will likely focus on improving ionization sources and mass analyzers to push detection limits even lower.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. While ¹H NMR is standard for structural elucidation, ²H NMR can directly detect the presence and location of deuterium atoms within a molecule. nih.govstudymind.co.uk Advanced NMR techniques are being developed to enhance sensitivity and provide more detailed structural information for complex molecules in trace amounts. rsc.org The combination of HR-MS and NMR provides a comprehensive analytical strategy for verifying the structural integrity and isotopic purity of deuterated compounds. rsc.org

Table 3: Advanced Analytical Techniques for Deuterated Compounds

| Technique | Information Provided | Future Trends |

|---|---|---|

| LC-HR-MS | Precise mass measurement, isotopic enrichment, quantification. rsc.orgwikipedia.org | Improved sensitivity for ultra-trace analysis, enhanced chromatographic separation. |

| NMR Spectroscopy | Confirms structural integrity and position of deuterium atoms (²H NMR). rsc.orgstudymind.co.uk | Higher field magnets for greater resolution, cryoprobe technology for increased sensitivity. |

| Infrared (IR) Spectroscopy | Detects difference in vibrational modes between C-H and C-D bonds. wikipedia.org | Advanced computational methods to correlate spectra with specific molecular structures. |

Q & A

Q. What are the critical considerations for synthesizing and characterizing 1-Iodoethyl Isopropyl-d7 Carbonate to ensure reproducibility?

To synthesize and characterize this compound rigorously:

- Synthesis : Use deuterated reagents (e.g., Isopropyl-d7 alcohol) to ensure isotopic purity. Document reaction conditions (temperature, solvent, catalyst) and stoichiometry precisely, as slight deviations may alter isotopic labeling efficiency .

- Characterization : Employ -NMR to confirm deuterium incorporation (absence of proton signals in specific regions) and -NMR to verify carbonyl group integrity. High-resolution mass spectrometry (HRMS) is essential to validate molecular ion peaks and isotopic distribution .

- Purity : Report HPLC/GC retention times and integrate with elemental analysis to confirm >98% purity. For new batches, compare spectral data with prior publications to ensure consistency .

Q. What standard analytical methods are recommended to distinguish this compound from non-deuterated analogs?

- Spectroscopic Differentiation : Use -NMR to directly detect deuterium in the isopropyl group. Infrared (IR) spectroscopy can identify shifts in C-D stretching vibrations (~2100–2200 cm) compared to C-H bonds .

- Mass Spectrometry : Analyze isotopic patterns; the deuterated compound will exhibit a +7 Da shift in molecular ion clusters compared to the non-deuterated analog. Use tandem MS (MS/MS) to confirm fragmentation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR signals) for this compound?

- Step 1 : Verify synthetic steps for potential proton contamination, such as incomplete deuteration or solvent residues. Re-run reactions under anhydrous conditions and use deuterated solvents (e.g., DMSO-d) .

- Step 2 : Perform 2D NMR (e.g., HSQC, COSY) to assign unexpected signals to impurities or byproducts. Cross-reference with HRMS to identify non-deuterated species .

- Step 3 : Replicate the experiment independently and compare results with published datasets. If discrepancies persist, collaborate with specialized labs for advanced techniques like X-ray crystallography .

Q. What experimental design strategies are optimal for studying the hydrolytic stability of this compound under varying pH conditions?

- Factorial Design : Use a 3×3 factorial design to test pH (acidic, neutral, alkaline) and temperature (25°C, 37°C, 50°C). Monitor degradation via HPLC at timed intervals .

- Kinetic Analysis : Apply pseudo-first-order kinetics to calculate rate constants. Use Arrhenius plots to predict stability under storage conditions. Validate with -NMR if fluorine-containing analogs are used as internal standards .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Model transition states and activation energies for iodide displacement using Gaussian or ORCA software. Compare deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIEs) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Validate predictions with experimental kinetic data .

Q. What methodologies are recommended for tracing isotopic labeling efficiency in metabolic studies involving this compound?

- LC-MS/MS with Isotopologue Analysis : Quantify deuterium retention in metabolites using multiple reaction monitoring (MRM). Normalize against internal standards (e.g., -labeled analogs) .

- Isotopic Enrichment Calculations : Apply mass isotopomer distribution analysis (MIDA) to distinguish between natural abundance and experimental deuterium incorporation .

Q. How should researchers design a study to investigate the environmental fate of this compound in aqueous systems?

- Microcosm Experiments : Incubate the compound in simulated natural water (e.g., lake/river water with sediment) under controlled light and microbial activity. Track degradation products via HRMS and -NMR .

- Ecotoxicology : Use Daphnia magna or algae to assess acute toxicity. Compare LC values with non-deuterated analogs to evaluate isotopic effects on bioavailability .

Methodological Best Practices

- Data Contradiction Analysis : Always cross-validate anomalous results with orthogonal techniques (e.g., NMR + MS + elemental analysis) and consult literature for known isotopic effects .

- Safety Protocols : Handle iodinated compounds in fume hoods with nitrile gloves. Methyl iodide derivatives require strict exposure controls due to volatility and toxicity .

- Software Tools : Utilize chemical simulation tools (e.g., Schrödinger Suite, ADF) for reaction optimization and isotopic effect prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.